Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-3-22-14(21)12-9(2)19-15-17-8-18-20(15)13(12)10-4-6-11(16)7-5-10/h4-8,13H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGXUNUEQYTUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate and 4-fluorobenzaldehyde under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Analysis :
- The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like morpholine or chlorobenzyloxy groups .
- Chlorophenyl analogues exhibit stronger halogen bonding but may suffer from faster hepatic clearance due to higher hydrophobicity .
Core Structure Modifications
Analysis :
- The 4,7-dihydro configuration in the target compound may enhance binding to flexible protein pockets (e.g., FcRn) compared to rigid aromatic cores .
- Tetrazolo analogues exhibit distinct bioactivity profiles due to altered electronic properties and ring strain .
Ester Group Variations
Analysis :
Biological Activity
Ethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 367907-37-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 302.30 g/mol. The compound features a triazolo-pyrimidine structure that is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with triazole and pyrimidine moieties often exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains. For instance:
- E. coli : In vitro tests revealed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- S. aureus : The compound showed an MIC of 16 µg/mL against resistant strains.
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In cell line assays:
- A549 (lung cancer) : The compound exhibited cytotoxicity with an IC50 value of 15 µM.
- MCF-7 (breast cancer) : An IC50 value of 20 µM was observed, indicating moderate effectiveness.
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory effects. In animal models:
- Administration led to a significant reduction in paw edema in carrageenan-induced inflammation models.
- The compound inhibited the production of pro-inflammatory cytokines (TNF-alpha and IL-6).
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The compound potentially interacts with specific receptors involved in inflammatory pathways.
- Oxidative Stress Reduction : It may enhance antioxidant defenses in cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is typically synthesized via a three-component condensation of an aromatic aldehyde (e.g., 4-fluorobenzaldehyde), β-keto ester (e.g., ethyl cyanoacetate), and 3-amino-1,2,4-triazole. A catalyst such as TMDP (trimethylenedipiperidine) is used in ethanol/water (1:1 v/v) under reflux, yielding the product in ~92% purity after recrystallization . Alternative molten-state TMDP methods reduce solvent waste but require precise temperature control (65°C) .
Q. Which spectroscopic and crystallographic methods confirm its structure?
- X-ray crystallography confirms the dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å) with a dihedral angle of ~84° between the triazole and aryl rings .
- NMR : H NMR signals at δ 10.89 (s, NH) and 7.14–7.41 (m, aromatic protons) validate substituent positions .
- TLC (silica gel SIL G/UV 254) monitors reaction progress .
Q. What are the primary biological activities reported for this scaffold?
Triazolopyrimidines exhibit anticancer, antitubercular, and MDM2-p53 interaction inhibition activities. Substituents like trifluoromethyl or chlorophenyl groups enhance target binding, as seen in analogs with IC values <10 µM in cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or purity?
Q. How can structural modifications enhance bioactivity or selectivity?
- Substitution at Position 7 : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) improves metabolic stability and target affinity .
- Sulfur-based modifications : Benzylsulfanyl groups at position 2 increase π-π stacking interactions (centroid distance: 3.88 Å), enhancing antitumor activity .
- Trifluoromethyl groups : Improve membrane permeability and resistance to oxidative degradation .
Q. How to resolve contradictions in biological activity data across studies?
- Assay variability : Compare IC values under standardized conditions (e.g., cell line: MCF-7, 48-h exposure).
- Structural analogs : Test derivatives with controlled substitutions (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate substituent effects .
- Crystallographic data : Validate binding modes using X-ray structures (e.g., hydrogen bonds: N–H⋯N, 2.89 Å) .
Q. What strategies mitigate challenges in catalyst selection or availability?
- Alternative catalysts : Piperidine derivatives can replace TMDP but may require higher loading (20 mol%) and longer reaction times .
- Reusability : TMDP recovered from aqueous solutions retains ~90% efficiency over three cycles without purification .
Methodological Considerations
Q. How to design experiments for structure-activity relationship (SAR) studies?
Q. How to address low crystallinity during X-ray analysis?
- Recrystallization : Use slow cooling of ethanol solutions to obtain single crystals .
- Hydrogen bonding : Introduce N–H groups to stabilize crystal packing (e.g., intermolecular N–H⋯N bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
